molecular formula C21H24N2O4 B1672261 Isomitraphylline CAS No. 4963-01-3

Isomitraphylline

Cat. No. B1672261
CAS RN: 4963-01-3
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-NWQITLLVSA-N
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Description

Isomitraphylline is a biochemical.

Scientific Research Applications

Neuroprotective Potential in Alzheimer’s Disease Research on the neuroprotective effects of isomitraphylline has shown promising results in the context of Alzheimer’s disease (AD). The alkaloid demonstrated the ability to disrupt amyloid-beta (Aβ) aggregates, a hallmark of AD. In human neuroblastoma SH-SY5Y cells, isomitraphylline attenuated the cytotoxicity induced by Aβ and hydrogen peroxide, suggesting potential therapeutic or preventive applications against AD (Tan & An, 2020).

Immunomodulatory Effects A study on the roots of Uncaria tomentosa identified several oxindol alkaloids, including isomitraphylline, and explored their effects on phagocytosis. Most alkaloids, except mitraphylline and rynchophyllin, showed a pronounced enhancement effect on phagocytosis. This suggests potential applications of isomitraphylline in immunomodulation (Wagner, Kreutzkamp, & Jurcic, 1985).

Antiproliferative and Apoptotic Effects on Cancer Cells Isomitraphylline has been studied for its antiproliferative and apoptotic effects onacute lymphoblastic leukemia cells. The research demonstrated that certain oxindole alkaloids, including isomitraphylline, were effective in inhibiting the proliferation of leukemia cells. Moreover, these alkaloids induced apoptosis in these cells, regardless of cell cycle arrest or overexpression of anti-apoptotic proteins. This suggests that isomitraphylline could be a potential candidate for further research in cancer treatment, particularly for acute lymphoblastic leukemia (Bacher et al., 2006).

Seasonal Variation in Alkaloid Content A study examined the seasonal effects on the composition of oxindole alkaloids in different organs of Uncaria tomentosa from Costa Rica. This research revealed that the content of alkaloids, including isomitraphylline, varied with seasons. Young and mature leaves showed significant seasonal variation in their total alkaloid content, with a notable increase from the rainy to the dry season. Understanding these seasonal variations is crucial for optimizing the harvesting and utilization of these plants for medicinal purposes (Alvarenga-Venutolo et al., 2018).

properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-NWQITLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomitraphylline

CAS RN

4963-01-3
Record name Isomitraphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4963-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomitraphylline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4963-01-3
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Record name ISOMITRAPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC69MV51V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
BC Azevedo, M Roxo, MC Borges, H Peixoto… - Molecules, 2019 - mdpi.com
Uncaria tomentosa (Rubiaceae) has a recognized therapeutic potential against various diseases associated with oxidative stress. The aim of this research was to evaluate the …
Number of citations: 41 www.mdpi.com
Y BAN, N TAGA, T OISHI - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… IIb for isomitraphylline, … isomitraphylline. Moreover, they assigned the oxindole carbonyl above the C/D ring plane for mitraphylline (Ila) and below the same plane for isomitraphylline (IIb…
Number of citations: 43 www.jstage.jst.go.jp
MA Tan, SSA An - 3 Biotech, 2020 - Springer
… In this study, isomitraphylline and mitraphylline as potential candidates for further … This report is the first study on the neuroprotective effects of isomitraphylline and mitraphylline. …
Number of citations: 6 link.springer.com
A Shukla, BP Srinivasan - European journal of pharmaceutical sciences, 2012 - Elsevier
Reduces levels of intact GLP-1 and inhibition of DPPIV augments levels of intact GLP-1 improves glycemic control in type 2 diabetes patients and diabetic animal model. Although, GLP-…
Number of citations: 15 www.sciencedirect.com
Y Ban, N Taga, T Oishi - Tetrahedron Letters, 1974 - Elsevier
189 oil in 72% yield along with 6_ (mp 185-187') as a by-product (l6% yield), in whichseparationwas easy because of the insolubility of 5 in many Organic solvents. The compound (5) …
Number of citations: 60 www.sciencedirect.com
伴義雄, 多賀尚正, 大石武 - Chemical and Pharmaceutical Bulletin, 1976 - jlc.jst.go.jp
… IIb for isomitraphylline, … isomitraphylline. Moreover, they assigned the oxindole carbonyl above the C/D ring plane for mitraphylline (Ila) and below the same plane for isomitraphylline (IIb…
Number of citations: 1 jlc.jst.go.jp
AA Lopes, B Chioca, B Musquiari, EJ Crevelin… - Scientific Reports, 2019 - nature.com
… Two of these novel oxindole alkaloid analogues (3b-7-methyl-isomitraphylline and 3c-6-fluoro-isomitraphylline) were isolated and characterized by NMR spectroscopy and ESI-QTOF-…
Number of citations: 18 www.nature.com
R Pandey, SC Singh, MM Gupta - Phytochemistry, 2006 - Elsevier
The leaves of the plant Mitragyna parvifolia have afforded two alkaloids, 16,17-dihydro-17β-hydroxy isomitraphylline (1) and 16, 17-dihydro-17β-hydroxy mitraphylline (2), together with …
Number of citations: 47 www.sciencedirect.com
J Shavel, H Zinnes - Journal of the American Chemical Society, 1962 - ACS Publications
… mixture of mitraphylline and isomitraphylline. Recrystallization from … The methanol filtrate afforded isomitraphylline (I) which was … We have also obtained isomitraphylline picrate from our …
Number of citations: 83 pubs.acs.org
I Speciophylline, S Ha - Journal of Pharmacy and Pharmacology, 1965 - lib3.dss.go.th
… bases yielded mitragynine (Beckett, Shellard & Tackie, 1965) and subsequently corynantheidine, isomitraphylline and a second isomer of mitraphylline which we have named …
Number of citations: 60 lib3.dss.go.th

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